2-Bromo-4,6-difluoroaniline hydrobromide

Catalog No.
S715635
CAS No.
101471-20-9
M.F
C6H5Br2F2N
M. Wt
288.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4,6-difluoroaniline hydrobromide

CAS Number

101471-20-9

Product Name

2-Bromo-4,6-difluoroaniline hydrobromide

IUPAC Name

2-bromo-4,6-difluoroaniline;hydrobromide

Molecular Formula

C6H5Br2F2N

Molecular Weight

288.92 g/mol

InChI

InChI=1S/C6H4BrF2N.BrH/c7-4-1-3(8)2-5(9)6(4)10;/h1-2H,10H2;1H

InChI Key

OYZFQVSHRSBJIJ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1F)N)Br)F.Br

Canonical SMILES

C1=C(C=C(C(=C1F)N)Br)F.Br

The exact mass of the compound 2-Bromo-4,6-difluoroaniline hydrobromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Bromo-4,6-difluoroaniline hydrobromide (CAS 101471-20-9) is a highly functionalized, bench-stable anilinium salt widely utilized as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced fluorinated materials [1]. By locking the reactive 2-bromo-4,6-difluoroaniline core into a hydrobromide salt, this form ensures extended shelf-life and precise stoichiometric control during complex synthetic sequences . It is particularly valued in industrial deamination pathways to produce 1-bromo-3,5-difluorobenzene and in cross-coupling reactions where the amine group directs regioselectivity. For procurement teams, sourcing the hydrobromide salt mitigates the handling challenges associated with low-melting halogenated aniline free bases while streamlining downstream diazotization workflows [2].

Substituting 2-bromo-4,6-difluoroaniline hydrobromide with its free base counterpart (CAS 444-14-4) introduces severe processability and stability risks. The free base possesses a low melting point of 40–42 °C, causing it to transition between a solid and an oil depending on ambient warehouse conditions, which complicates bulk weighing, transfer, and automated dosing . Furthermore, free halogenated anilines are susceptible to rapid oxidative degradation and discoloration upon exposure to air and light, leading to variable purity profiles that compromise yield in sensitive catalytic couplings . In contrast, the hydrobromide salt remains a free-flowing, crystalline solid that resists ambient oxidation and provides the exact acidic equivalents required for immediate downstream diazotization, eliminating the need for hazardous in-situ acidification steps .

Phase Stability and Bulk Handling Superiority

The physical state of a chemical building block dictates its manufacturability. 2-Bromo-4,6-difluoroaniline free base exhibits a melting point of 40–42 °C, making it highly susceptible to melting and clumping during standard transport and storage, often requiring specialized temperature-controlled logistics . In contrast, the hydrobromide salt form is a stable, high-melting crystalline solid that remains free-flowing under standard ambient conditions . This phase stability eliminates the need to melt the material prior to reactor charging, reducing cycle times and minimizing the risk of thermal degradation during handling.

Evidence DimensionPhysical State and Melting Point
Target Compound DataStable crystalline solid at ambient temperatures
Comparator Or BaselineFree base (CAS 444-14-4) with a low melting point of 40–42 °C
Quantified DifferenceEliminates phase-transition risks during ambient storage and transport
ConditionsStandard industrial storage and reactor charging conditions

Ensuring a stable solid form prevents handling bottlenecks and eliminates the need for costly temperature-controlled supply chains.

Process Efficiency in Diazotization Workflows

In the industrial synthesis of 1-bromo-3,5-difluorobenzene, the amine group must be converted to a diazonium salt prior to reduction. Utilizing 2-bromo-4,6-difluoroaniline hydrobromide directly supplies both the necessary aniline core and the stoichiometric hydrobromic acid equivalent required for the reaction matrix . Patent literature demonstrates that dissolving 1 mole of the hydrobromide salt in aqueous acid with sodium nitrite at 0–5 °C efficiently yields the diazonium intermediate without the exothermic risks associated with neutralizing the free base in situ [1]. This direct-use capability streamlines the reactor footprint and improves overall safety profiles during large-scale manufacturing.

Evidence DimensionAcid equivalent stoichiometry for diazotization
Target Compound DataProvides exact 1:1 amine-to-acid ratio intrinsically
Comparator Or BaselineFree base requires external, highly exothermic acid addition
Quantified DifferenceReduces unit operations and mitigates exothermic neutralization risks
ConditionsAqueous diazotization with NaNO2 at 0–5 °C

Procuring the pre-formed salt streamlines batch operations and enhances thermal safety in explosive diazonium chemistry.

Prevention of Oxidative Degradation During Storage

Electron-rich and halogenated anilines are notoriously prone to atmospheric oxidation, which manifests as severe discoloration (turning green to brown) and the formation of azo or oligomeric impurities over time . Converting the amine to the hydrobromide salt protonates the nitrogen, drastically reducing its electron density and rendering the molecule inert to ambient oxygen. While the free base requires inert gas backfilling and strict light protection to maintain >98% purity, the hydrobromide salt maintains its assay and color profile significantly longer under standard warehouse conditions, ensuring reproducible yields in sensitive downstream cross-coupling reactions .

Evidence DimensionSusceptibility to ambient oxidation
Target Compound DataProtonated amine resists oxidative discoloration
Comparator Or BaselineFree base rapidly discolors from white to green/brown upon air exposure
Quantified DifferenceSignificantly extends shelf life and maintains >98% assay without inert atmosphere
ConditionsLong-term bulk storage under ambient air and light

Consistent purity profiles prevent batch-to-batch yield variations and reduce the need for costly repurification prior to use.

Synthesis of 1-Bromo-3,5-difluorobenzene via Deamination

The hydrobromide salt is a highly efficient starting material for producing 1-bromo-3,5-difluorobenzene. By utilizing the pre-formed salt, manufacturers can directly execute diazotization with sodium nitrite followed by reduction with hypophosphorous acid, bypassing the need to isolate or neutralize the free base [1].

Regioselective Cross-Coupling for Agrochemicals

In the development of advanced crop protection agents, the bromine atom at the 2-position serves as a handle for Suzuki or Heck cross-coupling reactions. The hydrobromide salt form protects the amine group from premature oxidation during storage and transport, ensuring high purity before it is liberated in situ during the basic coupling conditions [2].

Development of Fluorinated Liquid Crystal Intermediates

The 2,4-difluoro substitution pattern is heavily utilized in the design of nematic liquid crystals. Sourcing the highly stable hydrobromide salt allows materials science researchers to maintain exact stoichiometric control during the multi-step synthesis of these highly sensitive electronic materials .

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 08-15-2023

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